(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
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Description
Galactosylglycerol, also known as azepan-2-one, belongs to the class of organic compounds known as glycosylglycerols. These are glycerolipids structurally characterized by the presence of one or more sugar residues attached to glycerol via a glycosidic linkage. Galactosylglycerol is soluble (in water) and a very weakly acidic compound (based on its pKa). Galactosylglycerol exists in all eukaryotes, ranging from yeast to humans. Galactosylglycerol participates in a number of enzymatic reactions. In particular, SM(D18:1/18:0) and galactosylglycerol can be biosynthesized from ceramide (D18:1/18:0) and PC(15:0/18:2(9Z, 12Z)) through its interaction with the enzyme phosphatidylcholine:ceramide cholinephosphotransferase 1. In addition, Galactosylglycerol can be biosynthesized from D-galactose and glycerol; which is catalyzed by the enzyme Alpha-galactosidase a. In humans, galactosylglycerol is involved in the globoid cell leukodystrophy pathway, the sphingolipid metabolism pathway, the metachromatic leukodystrophy (MLD) pathway, and the galactose metabolism pathway. Galactosylglycerol is also involved in several metabolic disorders, some of which include the krabbe disease pathway, the fabry disease pathway, the galactosemia pathway, and the gaucher disease pathway.
1-O-glyceryl beta-D-galactopyranoside is a D-galactosylglycerol that is beta-D-glucopyranose in which the hydrogen of the anomeric hydroxy group has been replaced by a 2,3-dihydroxypropyl group.
Properties
Molecular Formula |
C9H18O8 |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(2,3-dihydroxypropoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4?,5-,6+,7+,8-,9-/m1/s1 |
InChI Key |
NHJUPBDCSOGIKX-VGPGGAHRSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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